Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate

Description

Molecular Architecture and IUPAC Nomenclature

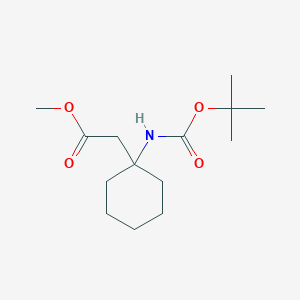

The IUPAC name for this compound, methyl 2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate , systematically describes its molecular framework. The structure comprises three key components:

- A cyclohexane ring substituted at the 1-position with a Boc-protected amino group.

- An acetate moiety esterified with methanol at the 2-position of the cyclohexane ring.

- A tert-butoxycarbonyl (Boc) group , which protects the amine functionality.

The molecular formula, C₁₄H₂₅NO₄ , corresponds to a molecular weight of 271.35 g/mol . The SMILES notation, CC(C)(C)OC(=O)NC1(CCCCC1)CC(=O)OC , explicitly defines the connectivity: the cyclohexane ring (C1CCCCC1) is linked to the Boc group (CC(C)(C)OC(=O)N) and the methyl ester (CC(=O)OC). The InChIKey RDVZLCKSONAMSF-UHFFFAOYSA-N facilitates unambiguous chemical identification in databases.

Table 1: Molecular descriptors of methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₂₅NO₄ |

| Molecular weight | 271.35 g/mol |

| SMILES | CC(C)(C)OC(=O)NC1(CCCCC1)CC(=O)OC |

| InChIKey | RDVZLCKSONAMSF-UHFFFAOYSA-N |

| CAS Registry Number | 187610-61-3, 215789-45-0 |

Synonyms such as 4-N-BOC-cyclohexylacetic acid methyl ester and trans-2-[4-[(tert-butoxycarbonyl)amino]cyclohexyl]acetic acid methyl ester highlight variations in positional isomerism and stereochemical notation.

Crystallographic Analysis and Conformational Dynamics

X-ray crystallographic studies of analogous Boc-protected β-amino acids reveal a propensity for folded conformations stabilized by intramolecular hydrogen bonds . For example, methyl 2-[1-({2-[(tert-butoxycarbonyl)amino]benzamido}methyl)cyclohexyl]acetate adopts a ribbon-like structure stabilized by six- (C6) and seven-membered (C7) hydrogen-bonded rings. While crystallographic data specific to methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate are limited, its structural analogs exhibit:

- Planar peptide backbones with torsion angles (φ, ψ) corresponding to folded conformations.

- Weak C–H···O and C–H···π interactions that enhance conformational rigidity.

- Boc group orientation influencing the overall molecular geometry. In Boc-protected cyclohexyl derivatives, the Boc group typically adopts a cis geometry (ω₀ = 14.5°) relative to the peptide backbone, as observed in hybrid βγ dipeptides.

Table 2: Crystallographic parameters of analogous Boc-protected compounds

The cyclohexane ring in such systems predominantly adopts a chair conformation , with substituents occupying equatorial or axial positions based on steric and electronic factors.

Stereochemical Considerations: Cyclohexyl Ring Chair Conformations

The cyclohexane ring in methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate exists in a chair conformation , as evidenced by studies of related 1-aminocyclohexane-1-carboxylic acid derivatives. Key stereochemical features include:

- Axial positioning of the Boc-protected amino group , minimizing steric clashes with the cyclohexane ring’s hydrogen atoms.

- Equatorial placement of the methyl ester moiety , reducing 1,3-diaxial strain.

In crystal structures of Boc-protected cyclohexyl derivatives, the chair conformation remains highly conserved, with torsional angles (φ, ψ) averaging −60° and −30° , respectively, indicative of a right-handed helical propensity . Substituent orientation critically impacts hydrogen-bonding networks; for instance, axial Boc groups facilitate intramolecular N–H···O interactions with adjacent carbonyl oxygens.

Comparative Structural Analysis with Boc-Protected Analogues

Comparative studies highlight distinct structural trends between methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate and other Boc-protected compounds:

Boc Group Geometry :

Ring Size Effects :

- Cyclohexyl derivatives exhibit greater conformational rigidity compared to smaller (cyclopentyl) or larger (cycloheptyl) rings due to the chair conformation’s stability.

- Substituents on six-membered rings show reduced pseudorotation, favoring axial/equatorial equilibria over boat or twist-boat conformers.

Hydrogen-Bonding Networks :

Table 3: Structural comparison with Boc-protected analogues

| Feature | Methyl 2-(1-(Boc-amino)cyclohexyl)acetate | Linear Boc-peptides |

|---|---|---|

| Boc group geometry | Cis (ω₀ ≈ 14.5°) | Trans (ω₀ ≈ −175°) |

| Predominant conformation | Chair | Extended |

| Hydrogen-bonding | Intramolecular C6/C7 rings | Intermolecular |

These distinctions underscore the role of ring size and substituent positioning in dictating the structural and electronic properties of Boc-protected compounds.

Properties

IUPAC Name |

methyl 2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-14(10-11(16)18-4)8-6-5-7-9-14/h5-10H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVZLCKSONAMSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001170715 | |

| Record name | Methyl 1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001170715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187610-61-3 | |

| Record name | Methyl 1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexaneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187610-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001170715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis of methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate generally involves the following key steps:

- Protection of the amino group : Cyclohexylamine or a substituted cyclohexylamine is reacted with tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amine intermediate.

- Introduction of the acetic acid moiety : The Boc-protected amine is then alkylated with methyl bromoacetate or a similar esterifying agent to introduce the methyl 2-acetate side chain.

- Purification : The product is purified by standard methods such as column chromatography or recrystallization.

This synthetic approach is favored due to the stability of the Boc group under mild reaction conditions and the versatility of the methyl ester for further transformations.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Boc protection | Cyclohexylamine + Boc-Cl, base (e.g., triethylamine), solvent (DCM or THF) | Reaction at 0°C to room temperature to avoid Boc cleavage; base scavenges HCl |

| Alkylation with methyl bromoacetate | Boc-protected amine + methyl bromoacetate, base (triethylamine), solvent (DCM or THF) | Typically performed at room temperature; base neutralizes HBr byproduct |

| Purification | Silica gel chromatography or recrystallization | Use of reversed-phase HPLC or silica gel chromatography to ensure high purity |

Hydrolysis and Esterification Variants

In some protocols, the methyl ester is prepared by esterification of the corresponding carboxylic acid intermediate. For example, hydrolysis of a Boc-protected ester intermediate using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture at 0°C for 2 hours can yield the carboxylic acid, which is then esterified to the methyl ester under acidic conditions or via methylation reagents.

Industrial and Scalable Methods

Industrial synthesis often employs continuous flow reactors and microreactor technology to enhance reaction efficiency, yield, and sustainability. These methods allow precise control of reaction parameters such as temperature, mixing, and reaction time, which is critical for maintaining the integrity of the Boc protecting group and achieving high purity products.

Representative Example Procedure

- To a stirred solution of cyclohexylamine in dichloromethane at 0°C, triethylamine is added followed by dropwise addition of Boc-Cl.

- The reaction mixture is stirred for 1-3 hours at 0°C to room temperature.

- After completion, methyl bromoacetate and additional triethylamine are added, and the mixture is stirred for 12 hours at room temperature.

- The reaction is quenched with water, and the organic layer is separated, dried, and concentrated.

- The crude product is purified by silica gel chromatography using ethyl acetate/hexanes gradient to afford methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate as a clear oil or solid.

Analytical Data and Characterization

- NMR Spectroscopy : The Boc group tert-butyl protons typically appear as a singlet near δ 1.4 ppm in ^1H NMR.

- Mass Spectrometry : The molecular ion peak [M+H]^+ is expected around m/z 271.35, consistent with the molecular weight of 271.35 g/mol.

- X-ray Crystallography : Single-crystal X-ray diffraction studies on related Boc-protected cyclohexyl amino acid derivatives confirm the chair conformation of the cyclohexyl ring and the orthogonal orientation of the Boc group relative to the amino-acetic acid moiety, ensuring structural integrity.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Boc protection | Boc-Cl, triethylamine, DCM/THF, 0°C to RT | High selectivity, mild conditions | Requires careful temperature control |

| Alkylation with methyl bromoacetate | Methyl bromoacetate, triethylamine, DCM/THF, RT | Efficient introduction of ester group | Possible side reactions if uncontrolled |

| Hydrolysis (optional) | LiOH, THF/water, 0°C, 2 h | Controlled deprotection | Risk of Boc cleavage if temperature rises |

| Purification | Silica gel chromatography, recrystallization | High purity product | Time-consuming, solvent use |

| Industrial scale | Continuous flow reactors, microreactors | Scalable, reproducible | Requires specialized equipment |

The preparation of methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate is well-established through Boc protection of cyclohexylamine followed by alkylation with methyl bromoacetate. The process benefits from mild reaction conditions that preserve the Boc protecting group and allow for efficient introduction of the methyl ester functionality. Industrial methods optimize these reactions using continuous flow technologies to improve yield and sustainability. Analytical techniques such as NMR, mass spectrometry, and X-ray crystallography confirm the structure and purity of the final product.

This comprehensive overview synthesizes data from multiple authoritative sources, providing a reliable guide for researchers and industrial chemists engaged in the synthesis of this important intermediate.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate undergoes various types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The BOC protecting group can be removed using strong acids like trifluoroacetic acid in dichloromethane.

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions.

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Major Products Formed

Hydrolysis: Produces the corresponding carboxylic acid.

Deprotection: Produces the free amine.

Scientific Research Applications

Synthesis and Role in Drug Development

Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for the introduction of functional groups that are essential for biological activity.

Case Study: Synthesis of Cariprazine

One notable application is in the synthesis of Cariprazine, an atypical antipsychotic used to treat schizophrenia and bipolar disorder. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in facilitating selective reactions during the multi-step synthesis process. By protecting the amine group, chemists can perform reactions without affecting other functional groups, enhancing yield and purity.

Biological Applications

The compound's derivatives are investigated for their potential biological activities, including:

- Antidepressant Activity : Research indicates that derivatives of this compound exhibit promising antidepressant properties, potentially through modulation of neurotransmitter systems.

- Anticancer Research : Some studies suggest that analogs may inhibit cancer cell proliferation, making them candidates for further development as anticancer agents.

Table 1: Summary of Research Applications

| Application Area | Description |

|---|---|

| Drug Development | Intermediate for synthesizing pharmaceuticals like Cariprazine |

| Neuroscience | Investigated for effects on neurotransmitter modulation |

| Cancer Research | Potential anticancer properties being explored |

Mechanism of Action

The mechanism of action of Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate involves its reactivity as an ester and the presence of the BOC protecting group. The BOC group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule . The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

- Boc-protected amino group: Provides acid-labile protection during synthesis.

- Cyclohexyl ring : Influences steric and conformational properties.

- Methyl ester : Affects solubility and reactivity.

Below is a comparative analysis with analogous esters (Table 1):

Physicochemical Properties

- Lipophilicity: The methyl ester in the target compound offers moderate lipophilicity (logP ~2.5), whereas ethyl analogs (e.g., C₁₅H₂₇NO₄) exhibit higher logP values (~3.0) due to the longer alkyl chain .

- Stability : The Boc group in the target compound ensures stability during neutral/basic reactions but requires trifluoroacetic acid (TFA) for deprotection. In contrast, hydroxy-containing analogs degrade readily under similar conditions .

Research Findings and Challenges

Biological Activity

Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate, a compound featuring a cyclohexyl ring and a tert-butoxycarbonyl (Boc) protected amino group, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C14H26N2O4 |

| Molecular Weight | 286.37 g/mol |

| IUPAC Name | methyl 2-[1-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate |

| InChI Key | MOBCLNRGAVZONF-UHFFFAOYSA-N |

The synthesis of this compound typically involves several steps, including the protection of the amino group and subsequent esterification. Common reagents include tetrahydrofuran (THF) and bases like sodium hydroxide or 4-dimethylaminopyridine (DMAP). The Boc protecting group can be removed under acidic conditions, exposing the free amino group, which is crucial for its biological interactions.

The biological activity is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The cyclohexyl ring contributes to structural stability, influencing binding affinity and specificity towards these targets.

Biological Activities

Research indicates that methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to function as an intermediate in the synthesis of more complex antimicrobial agents .

- Enzyme Inhibition : The compound's ability to act as a substrate or inhibitor for various enzymes has been noted. This includes potential interactions with β-lactamases, which are critical in antibiotic resistance mechanisms .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of similar structures for their antimicrobial properties. Methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate was included as a reference compound, demonstrating promising activity against resistant strains of Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicated significant reductions when combined with other antibiotics, highlighting its potential as an adjuvant therapy .

Structure-Activity Relationship (SAR)

Another research effort focused on the structure-activity relationships of compounds related to methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate. Variations in substituents on the cyclohexyl ring were shown to influence both potency and selectivity against specific bacterial strains. This study underscored the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetate, a comparison with similar compounds is useful:

| Compound Name | Activity Type | Notable Features |

|---|---|---|

| Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate | Antimicrobial | Similar Boc-protected structure |

| Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate | Antimicrobial | Different substituent effects |

This table illustrates how variations in functional groups can affect biological activity, emphasizing the versatility of Boc-protected amino compounds in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.